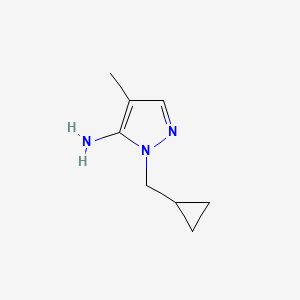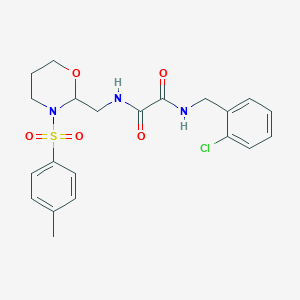
2-(4-chlorophenyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H19ClN2O2 and its molecular weight is 342.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
Research has shown that certain derivatives, including those related to the core structure of "2-(4-chlorophenyl)-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide," exhibit moderate to good antibacterial activity against gram-positive and gram-negative bacteria like S. aureus and E. coli. The studies emphasize the significance of structural and physicochemical parameters in enhancing antibacterial efficacy, highlighting the role of hydrophobicity and steric bulk (Desai et al., 2008).
Anticancer Properties
Compounds derived from or related to "this compound" have demonstrated notable cytotoxic activity against cancer cell lines. For example, a study synthesized novel compounds derived from indibulin and combretastatin scaffolds, testing their cytotoxicity on breast cancer cell lines. These compounds showed good cytotoxicity with low toxicity on normal cells, indicating potential as anticancer agents (Moghadam & Amini, 2018).
Synthetic Pathways and Molecular Interactions
The synthesis and evaluation of related compounds also contribute to our understanding of molecular interactions and synthetic pathways. For instance, studies on benzothiazolinone acetamide analogs have explored their electronic properties, light harvesting efficiency, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These investigations provide insights into the non-linear optical activity and molecular docking, offering a basis for the development of novel materials and drugs (Mary et al., 2020).
Other Applications
Further research includes the synthesis and evaluation of novel thiazolidinone and acetidinone derivatives, showcasing antimicrobial activity and reinforcing the importance of structural diversity in pharmaceutical development (Mistry, Desai, & Intwala, 2009). Additionally, studies on the polarity and structure of related acetamide derivatives contribute to a deeper understanding of their conformational behavior, which is crucial for designing drugs with specific pharmacological activities (Ishmaeva et al., 2015).
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-11-16(8-9-17(13)22-10-2-3-19(22)24)21-18(23)12-14-4-6-15(20)7-5-14/h4-9,11H,2-3,10,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPLTHJFUXGRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 1-[4-cyano-5-(methylamino)-3-isothiazolyl]-4-piperidinecarboxylate](/img/structure/B2521528.png)
![Methyl 3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2521530.png)
![1-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2521531.png)
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2521532.png)






![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,4-difluorobenzamide](/img/structure/B2521546.png)


![7-[(2-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2521550.png)
